2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(3-METHOXYPHENYL)PIPERAZINO]-7,7-DIMETHYL-7,8-DIHYDRO-5(6H)-QUINAZOLINONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-METHOXYPHENYL)PIPERAZINO]-7,7-DIMETHYL-7,8-DIHYDRO-5(6H)-QUINAZOLINONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-METHOXYPHENYL)PIPERAZINO]-7,7-DIMETHYL-7,8-DIHYDRO-5(6H)-QUINAZOLINONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the piperazine ring.
Scientific Research Applications
2-[4-(3-METHOXYPHENYL)PIPERAZINO]-7,7-DIMETHYL-7,8-DIHYDRO-5(6H)-QUINAZOLINONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-METHOXYPHENYL)PIPERAZINO]-7,7-DIMETHYL-7,8-DIHYDRO-5(6H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with a similar mechanism of action targeting alpha1-adrenergic receptors.
Uniqueness
2-[4-(3-METHOXYPHENYL)PIPERAZINO]-7,7-DIMETHYL-7,8-DIHYDRO-5(6H)-QUINAZOLINONE is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its high affinity for alpha1-adrenergic receptors and favorable pharmacokinetic profile make it a promising candidate for further research and development .
Properties
Molecular Formula |
C21H26N4O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,7-dimethyl-6,8-dihydroquinazolin-5-one |
InChI |
InChI=1S/C21H26N4O2/c1-21(2)12-18-17(19(26)13-21)14-22-20(23-18)25-9-7-24(8-10-25)15-5-4-6-16(11-15)27-3/h4-6,11,14H,7-10,12-13H2,1-3H3 |
InChI Key |
WAGJZSNZRUEKDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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